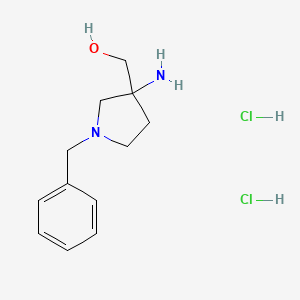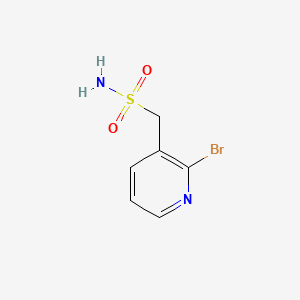![molecular formula C12H8N2O4 B6605511 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone CAS No. 2243505-36-2](/img/structure/B6605511.png)
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone (DIPI) is an organic compound with a unique chemical structure. It is an important chemical building block for many synthetic products, including pharmaceuticals, agrochemicals, and dyes. Its unique structure and reactivity make it an attractive target for many different research applications.
合成方法
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone can be synthesized using several different methods, including the Mitsunobu reaction, the Ugi reaction, and the Knoevenagel reaction. The Mitsunobu reaction involves the reaction of an aldehyde or ketone with a phosphine oxide and a base to produce an alcohol. The Ugi reaction involves the reaction of an aldehyde or ketone with an isocyanide, an amine, and a carboxylic acid to produce an amide. The Knoevenagel reaction involves the reaction of an aldehyde or ketone with an amine and a carbonyl compound to produce an amide. All of these reactions can be used to synthesize 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone.
科学研究应用
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone has several scientific research applications, including its use as a fluorescent probe for the detection of protein-protein interactions, its use as a fluorescent marker for the detection of DNA-protein interactions, and its use as a fluorescent tag for the imaging of live cells. It has also been used as a fluorescent substrate for the detection of enzymes, and as a fluorescent substrate for the detection of enzyme-catalyzed reactions.
作用机制
The mechanism of action of 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is not well understood. However, it is believed that its unique structure and reactivity allow it to interact with proteins and DNA, resulting in the formation of fluorescent complexes. These complexes can then be detected using fluorescence microscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone are not yet well understood. However, it has been shown to interact with proteins and DNA and can be used to detect changes in the structure and function of proteins and DNA.
实验室实验的优点和局限性
The advantages of using 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone in lab experiments include its low toxicity, its low cost, and its ability to interact with proteins and DNA. The main limitation of using 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone in lab experiments is its relatively low fluorescence intensity.
未来方向
There are several potential future directions for the use of 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone in research. These include the development of new fluorescent probes for the detection of protein-protein interactions, the development of new fluorescent tags for the imaging of live cells, and the development of new fluorescent substrates for the detection of enzymes and enzyme-catalyzed reactions. Additionally, 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone could be used to study the structure and function of proteins and DNA, and to develop new drugs. Finally, 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone could be used to develop new fluorescent dyes for use in medical diagnostics.
属性
IUPAC Name |
2,7-dimethylpyrrolo[3,4-e]isoindole-1,3,6,8-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-13-9(15)5-3-4-6-8(7(5)11(13)17)12(18)14(2)10(6)16/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFSHVDIHWEBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C3=C(C=C2)C(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)

![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)



![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)


![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)
![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)
